molecular formula C8H9ClO B053616 (R)-1-(2-Chlorophenyl)ethanol CAS No. 120466-66-2

(R)-1-(2-Chlorophenyl)ethanol

Cat. No.: B053616
CAS No.: 120466-66-2
M. Wt: 156.61 g/mol
InChI Key: DDUBOVLGCYUYFX-ZCFIWIBFSA-N
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Description

®-1-(2-Chlorophenyl)ethanol is an organic compound with the molecular formula C8H9ClO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a 2-chlorophenyl group. The ® designation indicates the specific spatial arrangement of the atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-1-(2-Chlorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2-chloroacetophenone using a chiral reducing agent. This method ensures the production of the ®-enantiomer with high enantiomeric purity. The reaction typically employs reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to achieve the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the synthesis of ®-1-(2-Chlorophenyl)ethanol may involve catalytic hydrogenation of 2-chloroacetophenone using a chiral catalyst. This method allows for large-scale production while maintaining high enantiomeric excess. The choice of catalyst and reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Chlorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2-chloroacetophenone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Further reduction of the hydroxyl group can lead to the formation of 2-chlorophenylethane.

    Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines or thiols

Major Products Formed

    Oxidation: 2-chloroacetophenone

    Reduction: 2-chlorophenylethane

    Substitution: Various substituted phenylethanols depending on the nucleophile used

Scientific Research Applications

®-1-(2-Chlorophenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ®-1-(2-Chlorophenyl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl group can form hydrogen bonds with active sites, while the 2-chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

®-1-(2-Chlorophenyl)ethanol can be compared with other similar compounds, such as:

    (S)-1-(2-Chlorophenyl)ethanol: The enantiomer of the ®-form, which has different spatial arrangement and potentially different biological activity.

    2-Chloroacetophenone: The ketone form, which lacks the hydroxyl group and has different reactivity.

    2-Chlorophenylethane: The fully reduced form, which lacks both the hydroxyl group and the carbonyl group.

The uniqueness of ®-1-(2-Chlorophenyl)ethanol lies in its chiral nature and the presence of both a hydroxyl group and a 2-chlorophenyl group, which confer specific reactivity and potential biological activity.

Properties

IUPAC Name

(1R)-1-(2-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUBOVLGCYUYFX-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120466-66-2
Record name (1R)-1-(2-chlorophenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Benzeneruthenium(II) chloride dimer (0.5 mg, 1 μmol, 0.25 mol %) and a chiral ligand (M=Ru, R=t-Bu, Ar=C6H5—, 2.6 μmol, 0.33 mol %) were dissolved in methanol (3 mL) under nitrogen atmosphere, and then heated and stirred for 2 h at 65° C. After the mixture was cooled to room temperature, o-chloroacetophenone (0.8 mmol), methanol (2 mL) and a solution of sodium t-butoxide in methanol (0.4 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 6 h under H2 (40 atm) at 50° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent:ethyl acetate/petroleum ether=1/5). Accordingly, pure 1-(o-chlorophenyl)ethanol was obtained and the ee value (ee=97%) was measured by GC analysis.
Quantity
0.8 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0.5 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does (R)-1-(2-Chlorophenyl)ethanol contribute to the synthesis of chiral metal complexes?

A1: this compound serves as a crucial starting material for synthesizing enantiomerically pure planar chiral ruthenium complexes. [] When reacted with [CpRu(CH3CN)3][OTf], it selectively forms (Rp,R)-[CpRu(η6-(R)-1-(2-chlorophenyl)ethanol)][OTf] ((Rp,R)-1). In this complex, the ruthenium metal coordinates to the arene ring of this compound, establishing planar chirality due to the restricted rotation around the ruthenium-arene bond. [] This complex can be further modified to introduce a diphenylphosphine group, yielding a chiral phosphine ligand.

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